1-{[1-(3-Methoxyphenyl)ethyl]amino}propan-2-ol
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Overview
Description
1-{[1-(3-Methoxyphenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C12H19NO2 This compound is characterized by the presence of a methoxyphenyl group, an ethylamino group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(3-Methoxyphenyl)ethyl]amino}propan-2-ol typically involves the reaction of 3-methoxyphenylacetonitrile with ethylamine, followed by reduction and subsequent reaction with propylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(3-Methoxyphenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-{[1-(3-Methoxyphenyl)ethyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(3-Methoxyphenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets. For instance, it may act on β-adrenergic receptors, inhibiting downstream signaling pathways activated by epinephrine. This inhibition can lead to a decrease in intracellular cAMP levels, affecting various physiological processes .
Comparison with Similar Compounds
Propranolol: A β-adrenergic blocker used as an antihypertensive and antianginal agent.
Metoprolol: Another β-adrenergic blocker with similar therapeutic applications.
Uniqueness: 1-{[1-(3-Methoxyphenyl)ethyl]amino}propan-2-ol is unique due to its specific structural features, such as the methoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other β-adrenergic blockers .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-[1-(3-methoxyphenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-9(14)8-13-10(2)11-5-4-6-12(7-11)15-3/h4-7,9-10,13-14H,8H2,1-3H3 |
InChI Key |
KCANFUNZLXBSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CC(=CC=C1)OC)O |
Origin of Product |
United States |
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